

Imidazo[1,2-a]pyrimidine: A Privileged Scaffold for Kinase Inhibition Validated

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Compound of Interest

Compound Name: 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine

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The imidazo[1,2-a]pyrimidine scaffold has emerged as a significant pharmacophore in the development of targeted kinase inhibitors, a cornerstone of modern precision medicine. This guide provides a comparative analysis of the inhibitory activity of imidazo[1,2-a]pyrimidine-based compounds against various kinases, juxtaposed with established inhibitors. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers, scientists, and drug development professionals in this field.

Comparative Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives

The versatility of the imidazo[1,2-a]pyrimidine core allows for the development of potent and selective inhibitors for a range of kinases. The following tables summarize the inhibitory concentrations (IC₅₀) of representative compounds from this class and compare them with other known kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of CDKs is a hallmark of cancer, making them a key therapeutic target. Imidazo[1,2-a]pyridine derivatives have shown significant potential as CDK inhibitors.

Kinase	Imidazo[1,2-a]pyridine Derivative (AZ703) IC50 (nM)	Dinaciclib IC50 (nM)	PF-07104091 IC50 (nM)
CDK1/cyclin B	29	3	~120-240
CDK2/cyclin E	34	1	2.4
CDK4/cyclin D1	>10000	4	0.4
CDK5/p25	78	1	1.1
CDK9/cyclin T1	1900	4	0.27

Data sourced from a comparative analysis of CDK inhibitors.[\[1\]](#)

c-KIT Inhibition

Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated potent inhibition of both wild-type and imatinib-resistant c-KIT mutants.[\[2\]](#)

Compound	c-KIT (V654A) IC50 (nM)	GIST 430/654 (cellular) IC50 (nM)
A60	8	70
A73	4	98
A75	8.5	59
A84	2.8	48
A99	8.2	62
A100	9.2	38
A102	9.8	46
A120	2.9	52
A252	2.2	47
Imatinib	-	-
Sunitinib	-	-
A selection of potent compounds from a patented series. ^[3]		

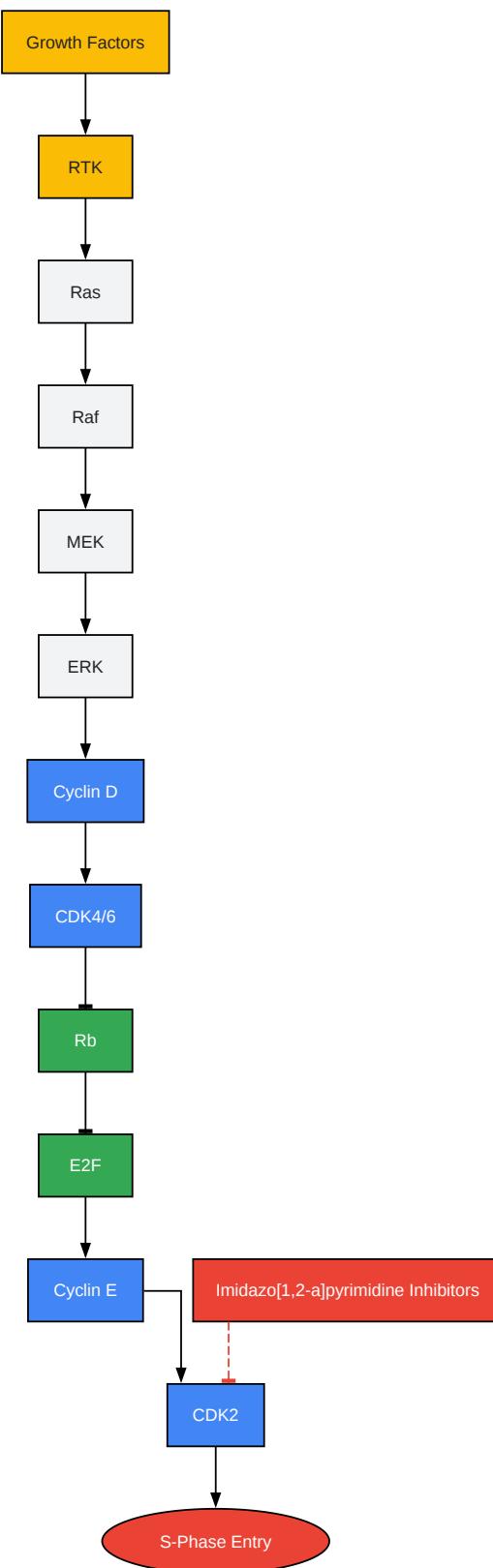
Aurora Kinase Inhibition

Aurora kinases are critical for cell division, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine, a related scaffold, has yielded potent dual inhibitors of Aurora A and B kinases.

Compound	Aurora A (TdT Kd, nM)	Aurora B (TdT Kd, nM)	phos-HH3 (cellular) IC50 (nM)
Imidazo-[1,2-a]-pyrazine (1)	-	-	250
12k (SCH 1473759)	0.02	0.03	25
Data highlights the optimization from a modest inhibitor to a picomolar inhibitor.			

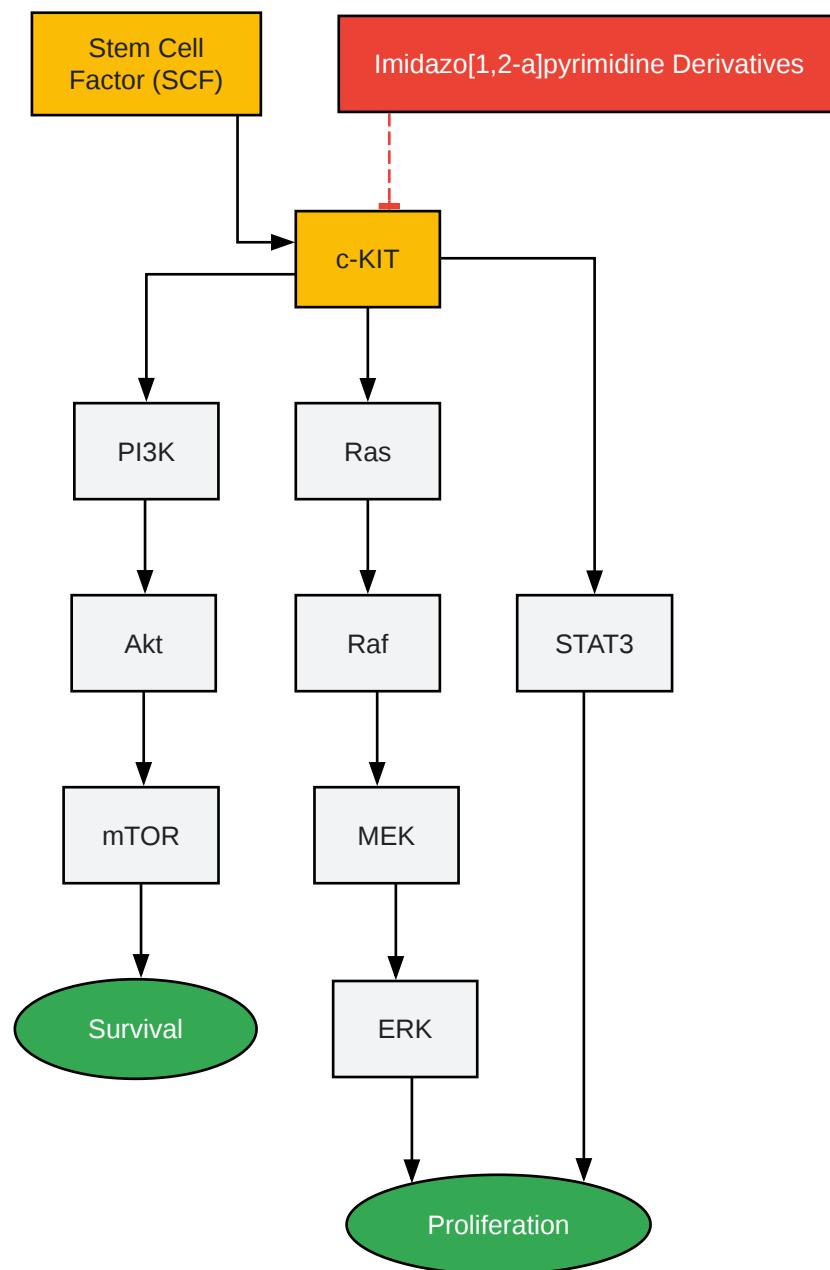
Key Signaling Pathways

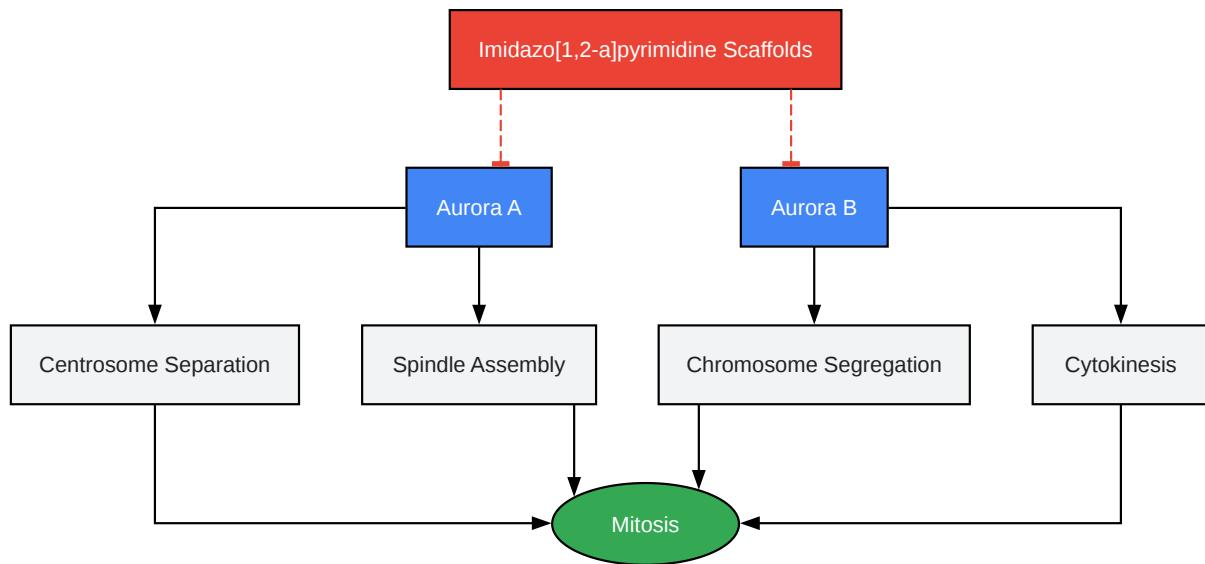
Understanding the signaling pathways in which these kinases operate is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the points of intervention for imidazo[1,2-a]pyrimidine-based inhibitors.



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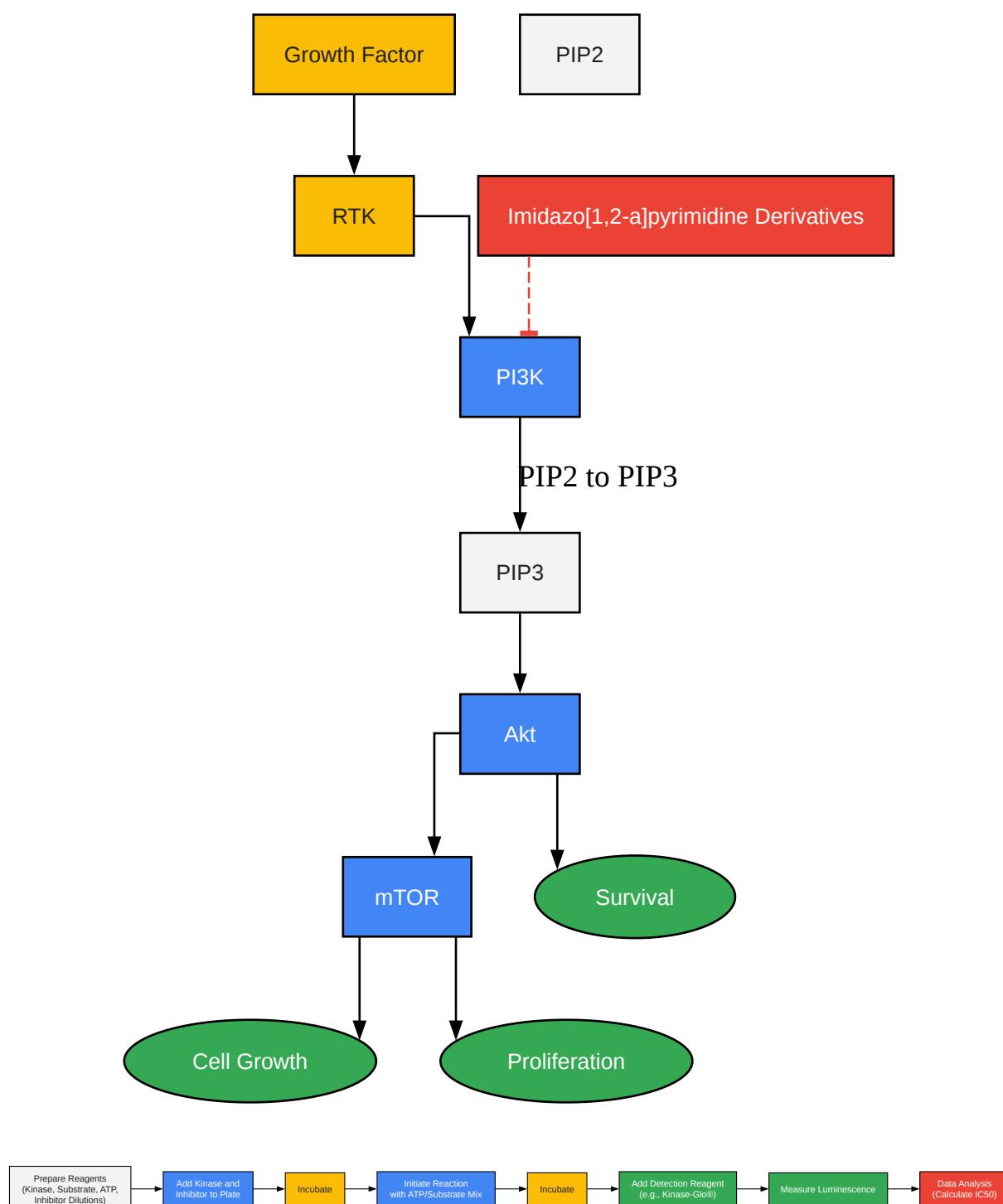
CDK Signaling Pathway Intervention

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Aurora Kinase Signaling in Mitosis

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